6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
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Overview
Description
6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused furo-pyrimidine ring system, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl acetoacetate with substituted benzaldehydes in the presence of urea and a catalytic amount of acid. The reaction mixture is heated under reflux conditions to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells, suggesting its role in modulating inflammatory pathways . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective properties .
Comparison with Similar Compounds
6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione can be compared with other pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory activities, similar to this compound.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activities and potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
23458-75-5 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-ethyl-3-phenyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14N2O3/c1-2-10-8-11-12(19-10)15-14(18)16(13(11)17)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,18) |
InChI Key |
KSGWNVXNGHLLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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